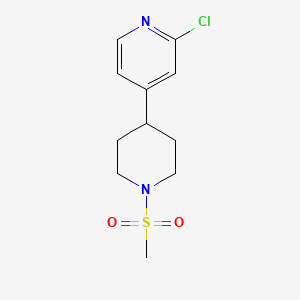

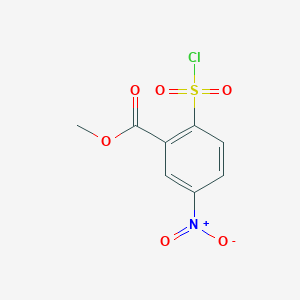

2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine

Descripción general

Descripción

“2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine” is a chemical compound1. However, detailed information about this compound is not readily available in the search results.

Synthesis Analysis

Unfortunately, specific synthesis information for “2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine” is not available in the search results.Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. However, the InChI code for “2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine” is not available in the search results.Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine”.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, these details for “2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine” are not available in the search results.Aplicaciones Científicas De Investigación

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Organic Synthesis

- Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

-

Antidiabetic Clinical Candidate Targeting GPR119

-

Anticancer, Antiviral, Antimalarial, Antimicrobial, Antifungal, Antihypertension, Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic and/or Anticoagulant Agents

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

-

Synthesis of Biologically Active Compounds

-

Synthesis of 1-dethia-3-aza-1-carba-2-oxacephem

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, utilizing a radical approach .

- This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

-

Synthesis of 1-dethia-3-aza-1-carba-2-oxacephem

-

Synthesis of Biologically Active Compounds

-

Pharmaceutical Industry

-

Organic Synthesis

-

Antidiabetic Clinical Candidate Targeting GPR119

Safety And Hazards

Information about the safety and hazards of a compound is important for handling and storage. Unfortunately, specific safety and hazard information for “2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine” is not available in the search results.

Direcciones Futuras

The future directions of a compound refer to potential applications or areas of research. Unfortunately, specific future directions for “2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine” are not available in the search results.

Please note that this information is based on the search results available and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or databases.

Propiedades

IUPAC Name |

2-chloro-4-(1-methylsulfonylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2S/c1-17(15,16)14-6-3-9(4-7-14)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNHXSZWHALMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)

amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)

![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)

![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)